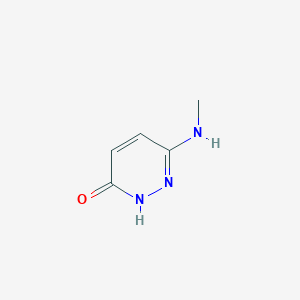

6-(甲基氨基)吡哒嗪-3(2H)-酮

描述

The compound 6-(Methylamino)pyridazin-3(2H)-one is a derivative of pyridazin-3(2H)-one, which is a heterocyclic compound with significant pharmaceutical importance. Pyridazinones and their derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the reaction of various hydrazine precursors with different electrophilic or nucleophilic components. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to obtain the desired compound . Similarly, novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives were synthesized through accessible pathways, demonstrating the versatility of pyridazinone chemistry .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic structure of the compounds. For example, the HOMO-LUMO energy gap and global reactivity descriptors can be determined to understand the compound's reactivity .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition, as demonstrated in the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline hydrochloride . These reactions are crucial for the formation of complex heterocyclic systems and for the introduction of functional groups that can modulate the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are characterized by their stability, crystalline structure, and intermolecular interactions. For example, (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one was found to be thermostable up to its melting point, and its intermolecular interactions were investigated using Hirshfeld surface analysis . The crystal structures of simple pyridazin-3(2H)-ones revealed various hydrogen bonding patterns, which can influence the compound's solubility and reactivity .

科学研究应用

吡哒嗪酮衍生物作为选择性 COX-2 抑制剂

对吡哒嗪酮衍生物(如 ABT-963)的研究表明它们作为强效且选择性的环氧合酶-2 (COX-2) 抑制剂的潜力。这些化合物在动物模型中显示出高口服抗炎效力和胃安全性,表明它们适用于治疗与关节炎相关的疼痛和炎症。特别是 ABT-963,因其对 COX-2 的选择性优于 COX-1、改善的水溶性和口服给药后有效减少前列腺素 E2 产生和水肿而著称 (Asif,2016)。

杂环化学和生物活性

吡哒嗪酮是一类更广泛的化合物的一部分,它们在杂环化学中发挥着重要作用,并具有多种生物和药用应用。它们形成配位和氢键的能力使其适合用作传感探针,并且已经探索了它们在多种背景下的生物学意义,包括它们在光学传感器中的作用及其广泛的生物和药用应用 (Jindal & Kaur,2021)。

吡哒嗪和吡哒嗪酮类似物的合成方案

由于吡哒嗪和吡哒嗪酮衍生物广泛的生物活性,特别是对心血管系统的影响,因此它们的合成一直是广泛研究的主题。已经开发了各种合成方法,突出了这些化合物在药物应用中的化学多功能性和潜力 (Jakhmola 等,2016)。

在有机合成和药物应用中的作用

杂环 N-氧化物衍生物,包括吡哒嗪酮,以其作为合成中间体的多功能性和生物学重要性而闻名。它们已被用于金属配合物的形成、催化剂设计、不对称催化和合成中,并显示出多种药用应用,包括抗癌、抗菌和抗炎活性。这突出了吡哒嗪酮衍生物在有机化学和药物开发中的多方面应用 (Li 等,2019)。

抗氧化活性和化学分析

抗氧化剂及其机制的研究也看到了吡哒嗪酮化合物的应用。用于确定化合物的抗氧化活性的各种测试包括评估它们与活性氧相互作用并将其中和的能力,展示了吡哒嗪酮衍生物在该领域的潜力 (Munteanu & Apetrei,2021)。

作用机制

Target of Action

Pyridazinone derivatives have been associated with a broad spectrum of pharmacological activities .

Mode of Action

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities .

Action Environment

The synthesis of pyridazinone derivatives has been described, suggesting that certain conditions may be required for optimal activity .

属性

IUPAC Name |

3-(methylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-4-2-3-5(9)8-7-4/h2-3H,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAAPUGBTAYQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533938 | |

| Record name | 6-(Methylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylamino)pyridazin-3(2H)-one | |

CAS RN |

88259-77-2 | |

| Record name | 6-(Methylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methoxypropyl)amino]nicotinonitrile](/img/structure/B3022512.png)

![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)

![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)

![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)

![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)

![2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B3022524.png)

![2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3022531.png)